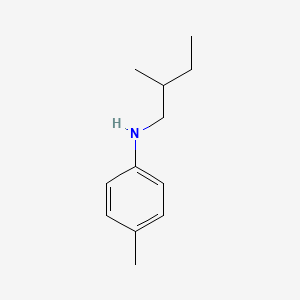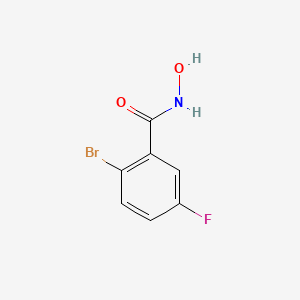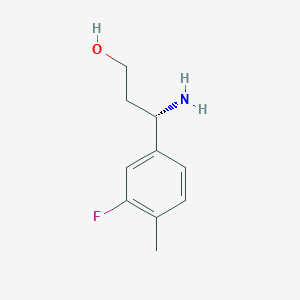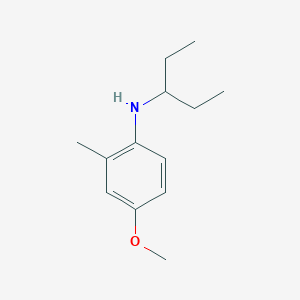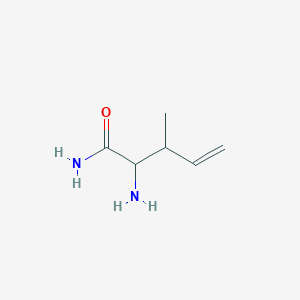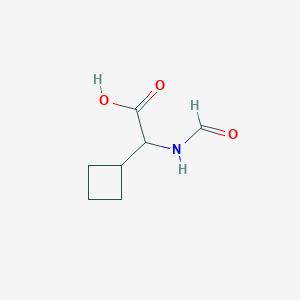
2-Cyclobutyl-2-formamidoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-2-formamidoacetic acid is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol This compound is characterized by a cyclobutyl ring attached to a formamidoacetic acid moiety
Preparation Methods
The synthesis of 2-Cyclobutyl-2-formamidoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylamine with glyoxylic acid, followed by formylation to introduce the formamido group . The reaction conditions typically include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyclobutyl-2-formamidoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclobutylamine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclobutyl-2-formamidoacetic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2-formamidoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate binding . The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Cyclobutyl-2-formamidoacetic acid can be compared with other similar compounds, such as:
Cyclobutylamine: A simpler compound with a cyclobutyl ring and an amine group, used in similar synthetic applications.
Cyclobutylcarboxylic acid: Contains a cyclobutyl ring and a carboxylic acid group, used in organic synthesis.
Cyclobutylformamide: Similar to this compound but lacks the acetic acid moiety.
The uniqueness of this compound lies in its combination of a cyclobutyl ring with a formamidoacetic acid moiety, which imparts specific chemical and biological properties that are valuable in research and industrial applications.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-cyclobutyl-2-formamidoacetic acid |
InChI |
InChI=1S/C7H11NO3/c9-4-8-6(7(10)11)5-2-1-3-5/h4-6H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
QTSZBLYMGBVHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


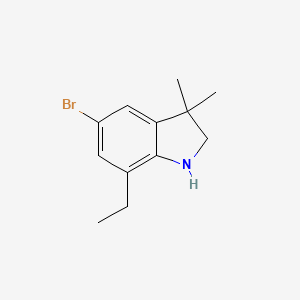
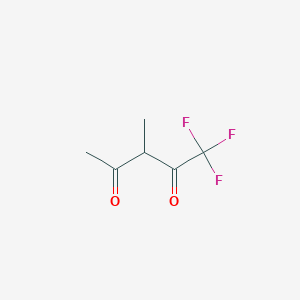
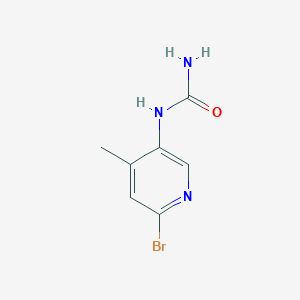
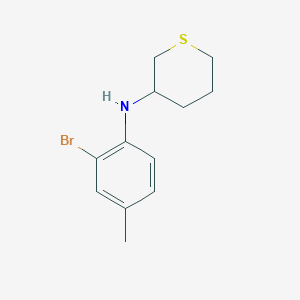
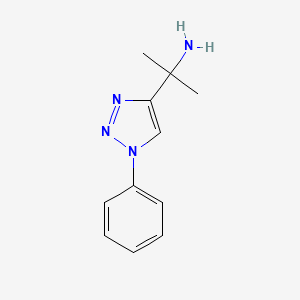
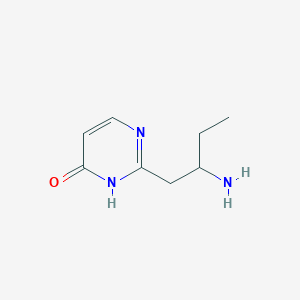
amine](/img/structure/B13282212.png)
![1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13282217.png)
